

structure and properties of 2-Amino-3-hydroxy-3-methylbutanoic acid

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Compound of Interest

Compound Name: 2-Amino-3-hydroxy-3-methylbutanoic acid

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An In-depth Technical Guide to **2-Amino-3-hydroxy-3-methylbutanoic Acid**: Structure, Properties, and Applications

Introduction

2-Amino-3-hydroxy-3-methylbutanoic acid is a non-proteinogenic α -amino acid characterized by a tertiary alcohol functional group. Unlike the 20 common amino acids, it is not incorporated into proteins during ribosomal translation. However, its unique structural features, particularly its two chiral centers, make it a molecule of significant interest to researchers in organic synthesis, biochemistry, and drug development. Its structural rigidity and defined stereochemistry render it a valuable chiral building block for the synthesis of complex pharmaceutical compounds and natural product analogs.

This technical guide provides a comprehensive overview of **2-Amino-3-hydroxy-3-methylbutanoic acid**, intended for researchers, scientists, and drug development professionals. We will delve into its molecular structure and stereoisomerism, detail its physicochemical and spectroscopic properties, present a representative synthetic protocol with mechanistic insights, and explore its biological significance and applications in the pharmaceutical industry.

Section 1: Molecular Structure and Stereochemistry

The fundamental structure of **2-Amino-3-hydroxy-3-methylbutanoic acid** consists of a five-carbon backbone. The IUPAC name precisely describes its features: a butanoic acid with an amino group at the α -carbon (C2) and a hydroxyl group and a methyl group at the β -carbon (C3). The presence of two stereocenters at C2 and C3 gives rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The (2S,3S) and (2R,3R) isomers are enantiomers of each other, as are the (2S,3R) and (2R,3S) isomers. The relationship between a member of the first pair and a member of the second pair is diastereomeric.^[1] This stereochemical diversity is crucial, as the biological activity and synthetic utility of each isomer can vary significantly.

Caption: 2D representation of (2S,3S)-2-Amino-3-hydroxy-3-methylbutanoic acid.

Structural Identifiers

The various stereoisomers are distinguished by unique identifiers, which are critical for sourcing and regulatory purposes.

Identifier	(S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid	(R)-2-Amino-3-hydroxy-3-methylbutanoic acid	(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid
IUPAC Name	(2S)-2-amino-3-hydroxy-3-methylbutanoic acid ^[2]	(2R)-2-amino-3-hydroxy-3-methylbutanoic acid	(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid ^[3]
CAS Number	2280-27-5 ^{[2][4]}	2280-28-6 ^{[5][6][7]}	127060-92-8 ^[3]
Molecular Formula	C ₅ H ₁₁ NO ₃ ^{[2][4][8]}	C ₅ H ₁₁ NO ₃ ^[7]	C ₅ H ₁₁ NO ₃ ^[3]
Molecular Weight	133.15 g/mol ^{[3][4]}	133.15 g/mol ^{[6][9]}	133.15 g/mol ^[3]
SMILES	CC(C)(O)--INVALID-LINK--C(O)=O ^[2]	CC(C)(O)--INVALID-LINK--C(=O)O	C--INVALID-LINK--(C(=O)O)N">C@@H O ^[3]
InChI Key	LDRFQSZFVGJGGP-GSVOUGTGSA-N ^[2]	LDRFQSZFVGJGGP-VKHMVHEASA-N	NWZTXAMTDLRLFP-WVZVXSGGSA-N ^[3]

Section 2: Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of **2-Amino-3-hydroxy-3-methylbutanoic acid** are fundamental to its handling, characterization, and quality control in a research setting.

Physicochemical Data

Property	Value	Source
Appearance	White powder or crystalline solid.	[2][7]
Melting Point	200-202 °C (for the (R)-isomer).[6]	[6]
Optical Rotation	+11° to +14° (c=2, 6 N HCl) for the (S)-isomer.[2]	[2]
Solubility	Soluble in water.	[10]

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous confirmation of the molecule's structure and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the two non-equivalent methyl groups as singlets or doublets depending on the solvent and pH. The proton at the C2 alpha-carbon will appear as a singlet, and the protons of the amine and hydroxyl groups will be visible as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.
 - ^{13}C NMR: The carbon spectrum will show five distinct signals corresponding to the carboxyl carbon, the two alpha-carbons (C2 and C3), and the two methyl carbons.
- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[11]

- A broad absorption band is expected in the 2500-3300 cm^{-1} region, characteristic of the O-H stretch of the carboxylic acid.
- Another broad band around 3200-3500 cm^{-1} corresponds to the O-H stretch of the tertiary alcohol and the N-H stretch of the primary amine.
- A strong, sharp absorption peak will be present around 1700-1725 cm^{-1} due to the C=O stretch of the carboxyl group.[11]
- Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show fragmentation patterns corresponding to the loss of water (H_2O), the carboxyl group (COOH), and cleavage of the C2-C3 bond. The exact mass can be used to confirm the elemental composition.[12]

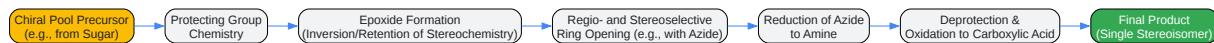
Section 3: Synthesis and Manufacturing

The synthesis of **2-Amino-3-hydroxy-3-methylbutanoic acid**, particularly in a stereochemically pure form, is a non-trivial task that underscores the importance of modern asymmetric synthesis techniques. While racemic mixtures can be prepared through methods like the Strecker synthesis starting from 3-hydroxy-3-methyl-2-butanone, obtaining single stereoisomers requires more sophisticated approaches.

One authoritative strategy involves the stereospecific synthesis from chiral precursors derived from carbohydrates, which provides excellent control over the stereochemistry at both C2 and C3.[13]

Conceptual Synthesis Workflow

The following diagram illustrates a generalized workflow for the asymmetric synthesis of a specific stereoisomer, emphasizing the critical stages of establishing chirality.



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Caption: Workflow for stereoselective synthesis from a chiral pool starting material.

Step-by-Step Protocol: Asymmetric Synthesis (Conceptual)

This protocol outlines the key transformations required. The choice of reagents and conditions is paramount for achieving high stereoselectivity and yield.

- Starting Material Selection: Begin with a readily available chiral molecule, such as D-gulonic acid γ -lactone, where the stereochemistry of some carbons can be used to direct the synthesis of the desired product stereoisomer.[13]
- Functional Group Manipulation: Protect existing hydroxyl and carboxyl groups to prevent unwanted side reactions in subsequent steps. This choice is critical; for instance, acetonide protection of diols is common.
- Introduction of the C3 Stereocenter: Convert a hydroxyl group into a good leaving group (e.g., tosylate or mesylate) and perform an SN2 reaction to form an epoxide. This step often proceeds with an inversion of stereochemistry, allowing for precise control.
- Introduction of the Amino Group Precursor: The epoxide is then opened with a nitrogen nucleophile, such as sodium azide. The regioselectivity of this ring-opening is crucial and is dictated by steric and electronic factors. This step establishes the stereochemistry at the C2 position.
- Conversion to the Amino Acid: The azide is reduced to a primary amine (e.g., via catalytic hydrogenation). The protecting groups are then removed, and the primary alcohol is oxidized to the carboxylic acid to yield the final product.
- Purification: The final compound is purified using techniques such as recrystallization or ion-exchange chromatography to yield the enantiomerically pure amino acid.

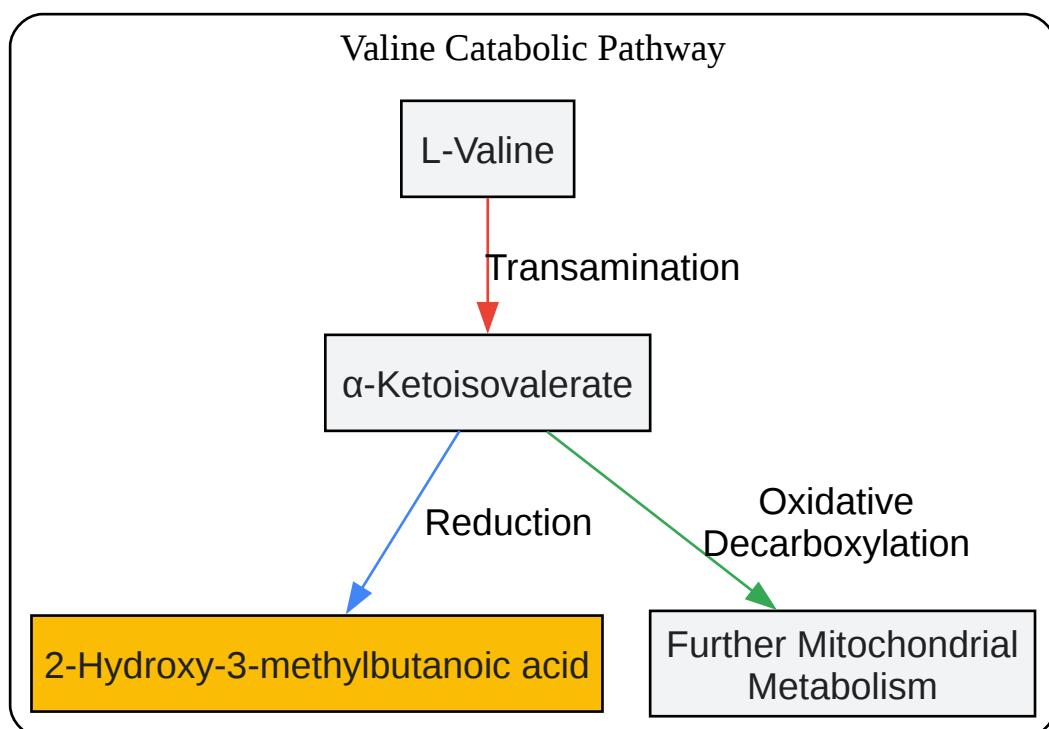
The rationale for this multi-step, stereocontrolled approach is the necessity of building the molecule with precise three-dimensional architecture, which is impossible to achieve with simpler, non-stereoselective methods. Each step is designed to set or preserve a specific stereocenter.[13]

Section 4: Biological Significance and Applications in Drug Development

While not a building block of proteins, **2-Amino-3-hydroxy-3-methylbutanoic acid** and its close analogs are relevant in metabolic processes and have found significant use as intermediates in the synthesis of therapeutics.

Metabolic Relevance

Analogs such as 2-hydroxy-3-methylbutanoic acid are known intermediates in the catabolism of the essential branched-chain amino acid (BCAA), valine.^[14] Dysregulation of BCAA metabolism is linked to several metabolic disorders, making the study of its intermediates clinically relevant.^[14] These metabolites can serve as biomarkers for certain genetic metabolic diseases.^[15]



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Caption: Simplified metabolic context of 2-hydroxy-3-methylbutanoic acid in valine catabolism.

Applications in Drug Development

The primary utility of **2-Amino-3-hydroxy-3-methylbutanoic acid** in the pharmaceutical industry is as a specialized chiral building block.

- **Antibiotic Synthesis:** Certain stereoisomers are key intermediates in the industrial production of carbapenem and penem antibiotics.[16] These potent, broad-spectrum antibiotics require a specific stereochemical configuration for their antibacterial activity, and using a pre-formed chiral intermediate like **2-Amino-3-hydroxy-3-methylbutanoic acid** greatly simplifies the total synthesis.
- **Prodrug Design:** Amino acids are increasingly used as promoieties in prodrug design to enhance the pharmaceutical properties of a parent drug.[17] By attaching a drug to an amino acid, it may be possible to hijack natural amino acid transporters to improve absorption, distribution, and cellular uptake.[17][18] The unique structure of **2-Amino-3-hydroxy-3-methylbutanoic acid** offers a scaffold that can be explored for creating novel prodrugs with improved stability and targeted delivery.[19]

Conclusion

2-Amino-3-hydroxy-3-methylbutanoic acid stands as a compelling example of a non-proteinogenic amino acid with significant synthetic and potential therapeutic value. Its well-defined stereochemistry makes it an indispensable chiral building block for constructing complex, biologically active molecules, most notably in the antibiotic field. A thorough understanding of its structure, properties, and stereoselective synthesis is crucial for leveraging its full potential. As drug development continues to demand more sophisticated and precisely engineered molecules, the role of specialized amino acids like this one is set to expand, offering new avenues for creating the next generation of therapeutics.

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